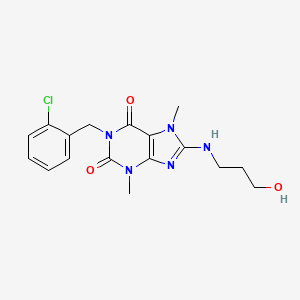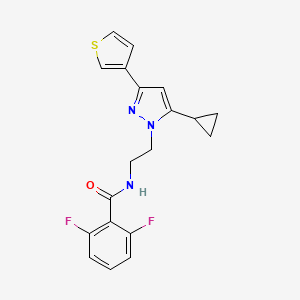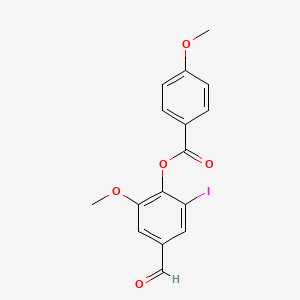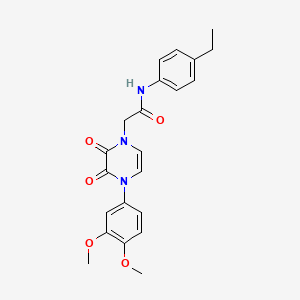
2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine has a wide range of potential scientific research applications. One of the most promising areas of research involves the study of the compound's effects on various biological processes. For example, the compound has been shown to have significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammatory processes. The compound has also been shown to have an effect on the immune system, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include anti-inflammatory properties, as well as effects on the immune system and the nervous system. The compound has also been shown to have antioxidant properties, which could make it a potential candidate for the treatment of diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine is its unique chemical structure, which makes it a valuable tool for studying various biological processes. However, the compound is also relatively unstable and can be difficult to work with, which can be a limitation for some lab experiments.
Orientations Futures
There are many potential future directions for research involving 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine. One area of research that is currently being explored is the compound's potential as a treatment for inflammatory diseases such as arthritis. Other potential areas of research include the compound's effects on the immune system and its potential as a treatment for cancer.
In conclusion, this compound is a valuable tool for scientific research due to its unique chemical structure and potential applications in various biological processes. While there are still many unanswered questions regarding the compound's mechanism of action and potential uses, ongoing research is likely to shed more light on its potential as a treatment for a range of diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2,2-dimethylpropanal with 1,3-propanediol to form 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethanol. This intermediate is then converted to the final product through a series of reactions that involve the use of sodium borohydride and hydrochloric acid.
Propriétés
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-9)10-6-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDPIFITOMYMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-chloro-4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2556989.png)
![N-(2,2-diethoxyethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2556992.png)
![6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2556994.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2556995.png)

![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)



![3-methyl-7-octyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2557006.png)


![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)